3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester
Overview
Description
3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Cyclopentaquinoline Derivatives : The compound and its derivatives are central to the synthesis of cyclopentaquinoline frameworks. For instance, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through a three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene, catalyzed by acid (CF3CO2H), showcases the flexibility of these compounds in constructing complex quinoline structures. The subsequent ozonolysis of trifluoroacetyl derivatives to obtain stable ozonides highlights their potential in organic synthesis and chemical transformations (Tolstikov et al., 2014).
Neurotropic Activity Research : Research on substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines involved their synthesis by amination of corresponding chloroacetyl derivatives. These studies not only focus on the synthetic accessibility of these compounds but also evaluate their biological activities, such as analgesic effects and impact on locomotor and exploratory activities, indicating a potential for pharmacological applications beyond the scope of this discussion (Krainova et al., 2009).
Cycloaddition Reactions : The involvement of these compounds in cycloaddition reactions, such as the synthesis of substituted phenanthridines and cyclopenta[c]quinolines via Lewis acid-catalyzed addition of arylamino methoxyethanones to cyclopentadienes, showcases their utility in generating polycyclic aromatic hydrocarbons with potential optical and electronic applications (Lucchini et al., 1986).
Material Science and Heterocyclic Chemistry
Green Chemistry and Heterocyclic Amine Synthesis : The compound's framework has been utilized in green chemistry protocols, such as the efficient synthesis of quinoxalines from gallic acid ethyl ester, demonstrating its relevance in sustainable chemical practices and the synthesis of heterocyclic amines (Lima & Porto, 2017).
Ozonides Formation : The formation of N-trifluoroacetyl derivatives and their ozonation to yield stable ozonides with specific configurations underscores the chemical versatility of cyclopentaquinoline derivatives for generating novel structures with potential applications in material science and as intermediates in organic synthesis (Tolstikov et al., 2011).
Properties
IUPAC Name |
4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFSYWYGZHWLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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